Lithium 2-(5-chloropyrazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(5-chloropyrazin-2-yl)acetate is an organic compound that features a lithium cation and a 2-(5-chloropyrazin-2-yl)acetate anion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 2-(5-chloropyrazin-2-yl)acetate typically involves the reaction of 2-(5-chloropyrazin-2-yl)acetic acid with lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process may be optimized for higher yields and purity, and the product is typically obtained through crystallization and drying.
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(5-chloropyrazin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding reduced products.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Lithium 2-(5-chloropyrazin-2-yl)acetate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Lithium 2-(5-chloropyrazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering gene expression, or interacting with cellular receptors. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- Sodium 2-(3-chloropyrazin-2-yl)acetate
- Potassium 2-(5-chloropyrazin-2-yl)acetate
- Lithium 2-(3-chloropyrazin-2-yl)acetate
Uniqueness
Lithium 2-(5-chloropyrazin-2-yl)acetate is unique due to its specific structure and the presence of the lithium cation. This uniqueness may contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C6H4ClLiN2O2 |
---|---|
Molecular Weight |
178.5 g/mol |
IUPAC Name |
lithium;2-(5-chloropyrazin-2-yl)acetate |
InChI |
InChI=1S/C6H5ClN2O2.Li/c7-5-3-8-4(2-9-5)1-6(10)11;/h2-3H,1H2,(H,10,11);/q;+1/p-1 |
InChI Key |
HUUMYYKFHZPOAK-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=C(N=CC(=N1)Cl)CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.